molecular formula C19H16FN5O2S B2641784 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2319873-41-9

6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2641784
CAS RN: 2319873-41-9
M. Wt: 397.43
InChI Key: YNSOSFWERSDESG-UHFFFAOYSA-N
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Description

6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H16FN5O2S and its molecular weight is 397.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to the specified chemical structure, particularly derivatives of quinazolin-4(3H)-one, have shown promise as antimicrobial agents. For example, a series of substituted quinazolines exhibited broad-spectrum antimicrobial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli. The compounds' biological activity was significantly influenced by hydrophobic, electronic, and topological descriptors (Buha et al., 2012). Additionally, other studies have synthesized and evaluated novel pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives for their antimicrobial activity, supporting the potential of this chemical framework in developing antimicrobial agents (Raval, Desai, & Desai, 2012).

Photocatalytic Activity

Research has also explored the use of quinazolinone derivatives in photocatalytic applications. A study described the synthesis of various 6H-pyrido[1,2-c]quinazolin-6-one derivatives with potential photocatalytic activity. One of the derivatives demonstrated promising results as a photocatalyst in organic transformations, highlighting the compound's potential as a fluorophore for developing superior photocatalysts (Gao et al., 2020).

Anticancer Activity

The chemical structure has also been investigated for its anticancer properties. For instance, novel quinazolinones and their acyclic analogues have been studied as multi-kinase inhibitors with significant antitumor activity. These compounds demonstrated exceptional antitumor activity against a panel of cancer cell lines and inhibited key kinases, which could explain their antitumor effects (El Sayed et al., 2016). Additionally, fluoroquinolone derivatives, which share structural similarities, have been synthesized and evaluated for antitumor activity against cancer cell lines, indicating the versatility of this compound class in oncological research (Guoqianga, 2012).

Antiviral and Antifungal Applications

Compounds similar to 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have been proposed for antiviral and antifungal applications. Studies have indicated the potential of quinazolinone derivatives in inhibiting viral activities and displaying potent antifungal properties. This highlights the broad-spectrum biological efficacy of this chemical class (Xu et al., 2007).

properties

IUPAC Name

6-fluoro-3-propyl-2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c1-2-8-25-18(26)14-9-13(20)5-6-15(14)22-19(25)28-11-16-23-17(24-27-16)12-4-3-7-21-10-12/h3-7,9-10H,2,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSOSFWERSDESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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